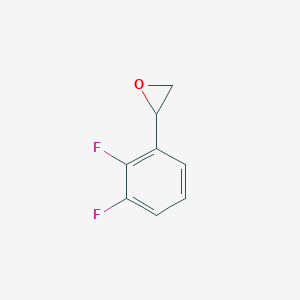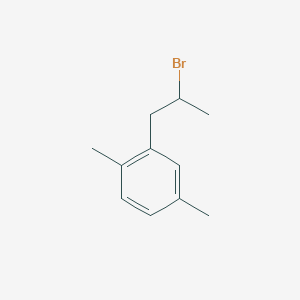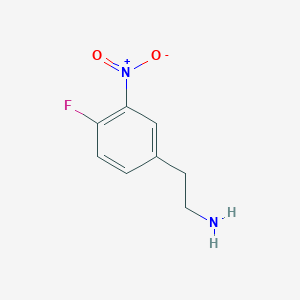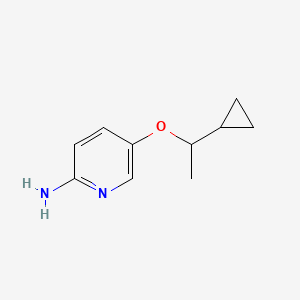
5-(1-Cyclopropylethoxy)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Cyclopropylethoxy)-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropylethoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethoxy)-2-pyridinamine typically involves the following steps:
Formation of the cyclopropylethoxy group: This can be achieved by reacting cyclopropyl alcohol with an appropriate alkylating agent under basic conditions.
Attachment to the pyridine ring: The cyclopropylethoxy group is then introduced to the pyridine ring through a nucleophilic substitution reaction, often using a halogenated pyridine derivative as the starting material.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Cyclopropylethoxy)-2-pyridinamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
5-(1-Cyclopropylethoxy)-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(1-Cyclopropylethoxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Cyclopropylethoxy)-2-pyridinamine: can be compared with other pyridine derivatives that have different substituents at the 2- and 5-positions.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different heterocycles or aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropylethoxy group and an amine group on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-(1-cyclopropylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-10(11)12-6-9/h4-8H,2-3H2,1H3,(H2,11,12) |
InChI-Schlüssel |
HJRIRKORADJRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)OC2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


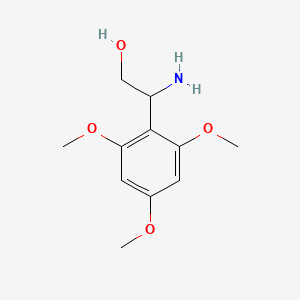
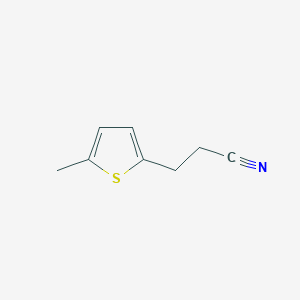
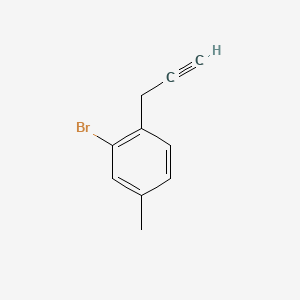
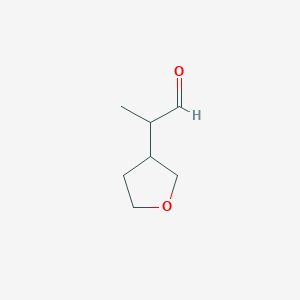
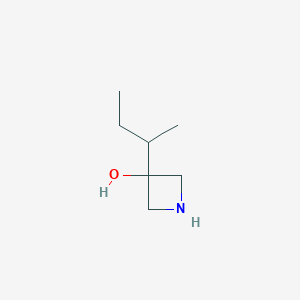
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
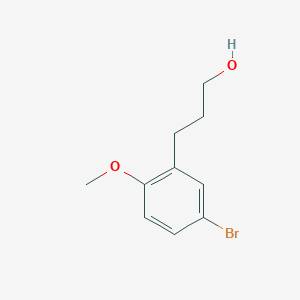
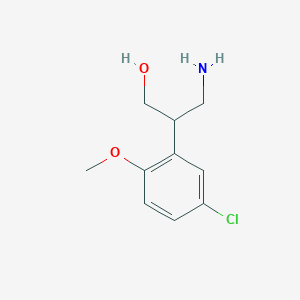

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
